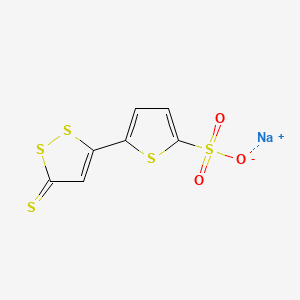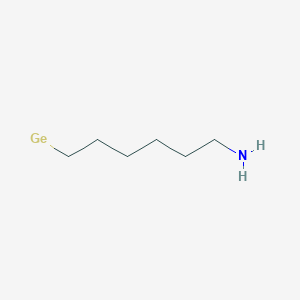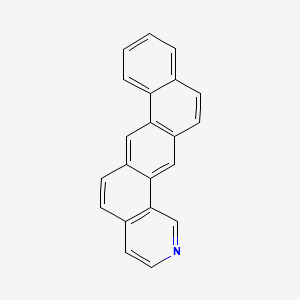![molecular formula C8H9ClO2 B14684914 6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one CAS No. 35242-26-3](/img/structure/B14684914.png)
6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one is a chemical compound with the molecular formula C8H9ClO2 It is a chlorinated derivative of hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, featuring a unique bicyclic structure that includes a furan ring fused with a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one typically involves the chlorination of hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. This can be achieved through various methods, including:
Direct Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position.
Substitution Reactions: Starting from a precursor compound that already contains a suitable leaving group, such as a hydroxyl or halide, and replacing it with a chlorine atom using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of chlorinating agent and reaction conditions would be optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl, amino, or alkoxy groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, potentially yielding hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Oxidation Reactions: Oxidizing agents can be used to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxyl groups would yield hydroxy derivatives, while reduction would produce the dechlorinated parent compound.
Applications De Recherche Scientifique
6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: Explored for its potential use in the development of novel materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would vary based on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one: The non-chlorinated parent compound, which serves as a precursor in the synthesis of the chlorinated derivative.
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one: A hydroxylated derivative with different chemical and biological properties.
Uniqueness
6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one is unique due to the presence of the chlorine atom, which can significantly alter its reactivity and biological activity compared to its non-chlorinated and hydroxylated counterparts
Propriétés
Numéro CAS |
35242-26-3 |
|---|---|
Formule moléculaire |
C8H9ClO2 |
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
2-chloro-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
InChI |
InChI=1S/C8H9ClO2/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-7H,1-2H2 |
Clé InChI |
UIRGCERYHLFSKK-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3C1C(C2Cl)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)

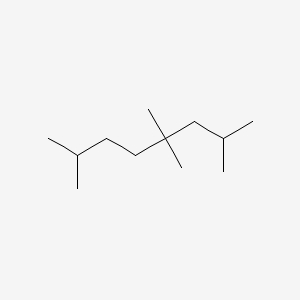
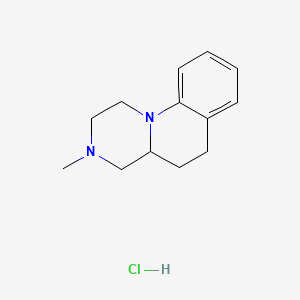
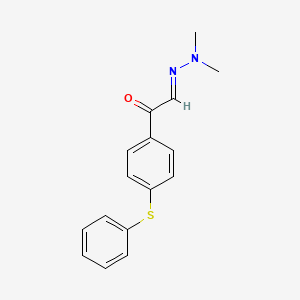

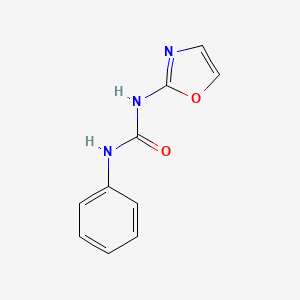
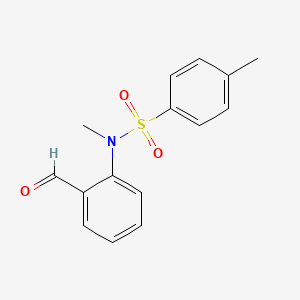
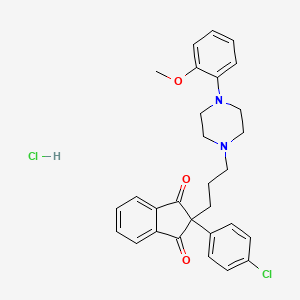
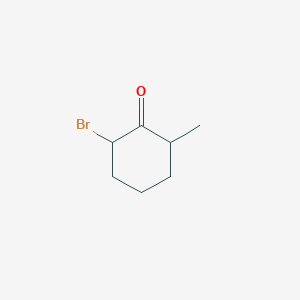
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)
